molecular formula C19H20N4O3S2 B2877417 4-benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 750601-75-3

4-benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2877417
CAS No.: 750601-75-3
M. Wt: 416.51
InChI Key: WKIXIDMEULPYHT-UHFFFAOYSA-N
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Description

4-Benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by:

  • Benzyl substituent at position 4 of the triazole ring.
  • 3-(Morpholine-4-sulfonyl)phenyl group at position 5, introducing a sulfonamide moiety linked to a morpholine ring.
  • Thiol (-SH) group at position 3, a reactive site for further functionalization .

This compound belongs to a broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols, which are studied for their diverse pharmacological activities, including antiviral, antioxidant, and CNS-modulating effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c24-28(25,22-9-11-26-12-10-22)17-8-4-7-16(13-17)18-20-21-19(27)23(18)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIXIDMEULPYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of substituted 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders and cancer treatment. The unique structure of this compound, which includes a triazole ring and a thiol group, enhances its biological activity and therapeutic applications.

  • Molecular Formula : C19H20N4O3S2
  • Molecular Weight : 416.5 g/mol
  • CAS Number : 750601-75-3

Research indicates that this compound modulates the activity of 11 β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the metabolism of glucocorticoids and is implicated in conditions such as metabolic syndrome and obesity. The inhibition of this enzyme may lead to beneficial effects in managing these conditions.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer properties. The following table summarizes findings from various studies on its cytotoxic effects against different cancer cell lines:

Cell Line IC50 (µM) Effect
Human Melanoma (IGR39)10.5High cytotoxicity
Triple-Negative Breast Cancer (MDA-MB-231)12.8Moderate cytotoxicity
Pancreatic Carcinoma (Panc-1)15.0Moderate cytotoxicity

The compound was found to be particularly effective against melanoma cells, indicating a potential for developing targeted therapies .

Anti-inflammatory Activity

The compound also shows potential anti-inflammatory properties. Studies have indicated that derivatives of triazoles can inhibit inflammatory pathways, which may be beneficial in treating chronic inflammatory diseases .

Case Studies

A notable study investigated the effects of various triazole-thiol derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited enhanced selectivity towards cancer cells compared to normal cells. This selectivity is crucial for reducing side effects in cancer therapies .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound Name Structural Features Unique Properties
5-(4-fluorobenzyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-triazole-3-thiolFluorine substitution on benzyl groupEnhanced lipophilicity
5-(phenethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-triazole-3-thiolPhenethyl group instead of benzylDifferent pharmacokinetic profile
5-(benzoyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-triazole-3-thiolBenzoyl substitutionPotentially different biological activity

These compounds differ primarily in their substituents on the benzene ring or triazole moiety, significantly affecting their biological activities and therapeutic potentials .

Comparison with Similar Compounds

Substituent Variations at Position 4

  • Benzyl vs. 4-Cyclopentyl analog () introduces a cyclic alkyl group, enhancing steric bulk and possibly affecting binding to hydrophobic pockets in biological targets . 4-Allyl derivative () contains a reactive double bond, enabling conjugation or polymerization reactions .

Substituent Variations at Position 5

  • Morpholine Sulfonyl vs. Other Sulfonyl Groups: Compounds with phenylsulfonyl (e.g., ) or trimethoxyphenyl groups () lack the morpholine ring, reducing hydrogen-bonding capacity and solubility .

Thiol Group Modifications

  • S-Alkylation: Derivatives like 3-(benzylthio)triazoles () show how alkylation of the thiol group can alter reactivity and bioavailability .

Physicochemical Properties

Property Target Compound (Benzyl-Morpholine Sulfonyl) 4-sec-Butyl Analog () 4-Fluorophenyl Derivative ()
Molecular Weight ~435.5 (estimated) 394.51 285.3
LogP/XLogP3 ~3.5–4.0 (predicted) 3.2 3.2
Hydrogen Bond Acceptors 5 (morpholine sulfonyl contributes 3) 3 3
Rotatable Bonds 6 5 3

Key Observations :

  • Larger substituents (e.g., benzyl, cyclopentyl) elevate molecular weight and LogP, favoring membrane permeability but possibly complicating pharmacokinetics .

Antiviral Potential

  • Morpholine Sulfonyl Role : The sulfonamide group in the target compound may mimic natural substrates of viral proteases or helicases, as seen in MERS-CoV inhibitors () .
  • Comparison with Halogenated Analogs : 4-Chlorophenyl and 4-fluorophenyl derivatives () exhibit enhanced metabolic stability but unconfirmed antiviral efficacy .

Antioxidant Activity

  • Thiol Group Contribution : Free thiols (e.g., ) show radical scavenging activity (IC50 5.84 μg/mL for Schiff base derivatives), but alkylation (e.g., ) may reduce this effect .

CNS Activity

  • Benzyl Substituent Impact : Benzyl-containing triazoles (e.g., ) demonstrated antianxietic and antidepressant activities in rodent models, suggesting the target compound may share similar CNS effects .

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